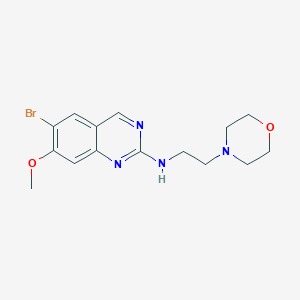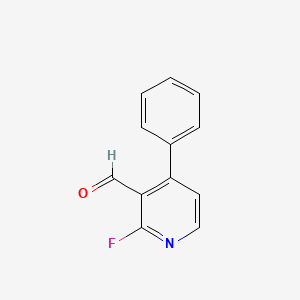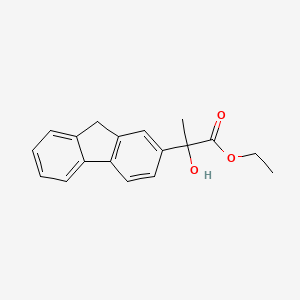
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate is an organic compound that features a fluorenyl group attached to a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate typically involves the esterification of 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 2-(9H-fluoren-2-yl)-2-oxopropanoate.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxypropanol.
Substitution: 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid.
Applications De Recherche Scientifique
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific optical properties.
Mécanisme D'action
The mechanism by which ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate exerts its effects depends on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and ethanol. The fluorenyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can be compared with other fluorenyl derivatives such as:
2-(9H-fluoren-2-yl)acetic acid: Similar structure but lacks the ester group.
9,9-bis(4-hydroxyphenyl)fluorene: Contains additional hydroxyl groups, leading to different reactivity and applications.
2-(9H-fluoren-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
The uniqueness of this compound lies in its combination of the fluorenyl group with a hydroxypropanoate ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-17(19)18(2,20)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11,20H,3,10H2,1-2H3 |
Clé InChI |
CGHYYEMQDUPZOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)

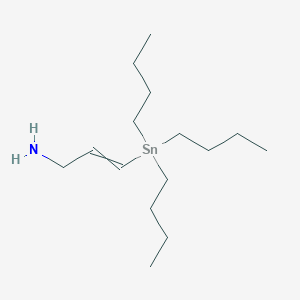



![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
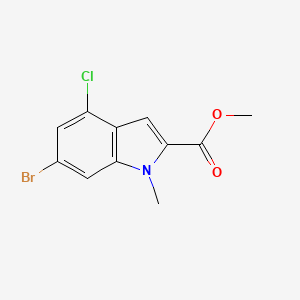

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)

